Maximized Mass Shift (M+11) of Glycerol-13C3,d8 Enables Superior Signal Resolution and Quantification Compared to Partially Labeled Analogs
Glycerol-13C3,d8 provides a nominal mass shift of M+11 (11 Da) relative to unlabeled glycerol, which is larger than that of Glycerol-2-13C (M+1) or Glycerol-1,1,2,3,3-d5 (M+5) . This greater mass separation significantly reduces the risk of isotopic crosstalk between the internal standard and the analyte channel, enabling more accurate quantification, especially at low analyte concentrations [1].
| Evidence Dimension | Nominal Mass Shift from Unlabeled Glycerol |
|---|---|
| Target Compound Data | M+11 |
| Comparator Or Baseline | Glycerol-2-13C (M+1); Glycerol-1,1,2,3,3-d5 (M+5) |
| Quantified Difference | Target compound has a 10 Da larger shift than Glycerol-2-13C and a 6 Da larger shift than Glycerol-1,1,2,3,3-d5. |
| Conditions | Nominal mass shift calculation based on molecular formula and isotope labeling. |
Why This Matters
A larger mass shift improves signal-to-noise ratio and minimizes interference, which is critical for accurate quantification in complex biological matrices.
- [1] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Commun Mass Spectrom. 2005;19(3):401-407. View Source
